![molecular formula C10H11NO3 B2479130 Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate CAS No. 126118-68-1](/img/structure/B2479130.png)
Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate is a chemical compound that is commonly used in scientific research as a building block for the synthesis of various organic molecules. This compound is of great interest to researchers due to its unique chemical properties, which make it a versatile and valuable tool for the development of new drugs and materials.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate is involved in the synthesis of complex compounds like 4-carboxy-1,8-naphthyridines, which have applications in metal complex formation and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
- This compound is also used in the synthesis of novel structures like 1,4,5-trisubstituted 1,2,3-triazoles, which have potential applications in various chemical and biological fields (Ahmed et al., 2016).
Chemoselective Synthesis
- It has been used in the chemoselective synthesis of tetrahydropyridines, demonstrating its versatility in organic synthesis (Pretto et al., 2019).
Anticancer Research
- There has been research into its derivatives for potential applications in anticancer treatments, especially in breast cancer therapy (Ragavan et al., 2020).
Antibacterial and Antimicrobial Studies
- Some derivatives of this compound have shown significant antibacterial activities, highlighting its potential in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Enzyme Inhibition Studies
- Research has been conducted on its derivatives for inhibiting enzymes like protein-tyrosine phosphatase 1B, which is significant in diabetes and obesity research (Navarrete-Vázquez et al., 2012).
Antioxidant Properties
- Some studies have focused on its derivatives for their antioxidant properties, highlighting its potential application in pharmacology and nutraceuticals (Semenov et al., 2020).
Catalysis and Chemical Reactions
- It is utilized in catalytic reactions, such as in the asymmetric hydrogenation of certain compounds, demonstrating its importance in synthetic chemistry (Li et al., 2011).
Ophthalmic Applications
- The compound has been studied for its retinoprotective effects, suggesting potential uses in ophthalmology (Peresypkina et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a variety of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cellular signaling, metabolic pathways, and immune responses .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby modulating their associated biochemical pathways . Similarly, indole derivatives have been reported to bind with high affinity to multiple receptors, influencing their signaling pathways .
Pharmacokinetics
For instance, some pyridin-3-yl-pyrimidin-2-yl derivatives have been evaluated for their pharmacokinetic profiles .
Result of Action
For instance, some pyridin-3-yl-pyrimidin-2-yl derivatives have been found to exhibit better anti-fibrotic activities than certain reference drugs .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many chemical compounds .
properties
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9(12)8-5-4-7(2)11-6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBRNCCKRCVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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